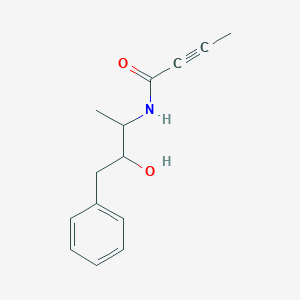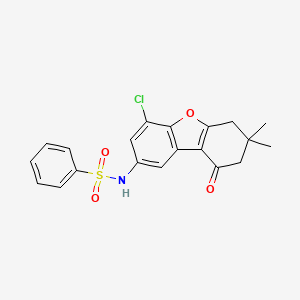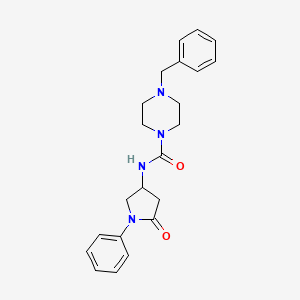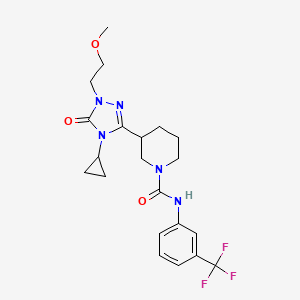
N-(3-Hydroxy-4-phenylbutan-2-yl)but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Hydroxy-4-phenylbutan-2-yl)but-2-ynamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as HBY 097 and has the molecular formula C14H15NO2. The compound's unique structure and properties have made it a subject of interest for researchers worldwide.
Mecanismo De Acción
The mechanism of action of N-(3-Hydroxy-4-phenylbutan-2-yl)but-2-ynamide is not fully understood. However, studies have shown that the compound inhibits the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that plays a crucial role in inflammation and pain. The inhibition of COX-2 activity by N-(3-Hydroxy-4-phenylbutan-2-yl)but-2-ynamide leads to the reduction of inflammation and pain.
Biochemical and Physiological Effects:
N-(3-Hydroxy-4-phenylbutan-2-yl)but-2-ynamide has been shown to have several biochemical and physiological effects. The compound has been found to reduce inflammation and pain in animal models. It has also been shown to have anti-cancer effects by inhibiting the growth of cancer cells. Additionally, the compound has been studied for its neuroprotective effects and has been found to protect neurons from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-Hydroxy-4-phenylbutan-2-yl)but-2-ynamide has several advantages and limitations for lab experiments. One of the advantages is that the compound is relatively easy to synthesize and purify. Additionally, the compound has been shown to have potent anti-inflammatory and anti-cancer effects, making it a useful tool for studying these processes. One of the limitations of the compound is that its mechanism of action is not fully understood, making it challenging to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on N-(3-Hydroxy-4-phenylbutan-2-yl)but-2-ynamide. One direction is to investigate the compound's potential as a treatment for various diseases, including cancer and inflammation. Another direction is to study the compound's mechanism of action to better understand its effects. Additionally, the compound's neuroprotective effects could be further explored to develop new treatments for neurodegenerative diseases. Finally, the synthesis of analogs of N-(3-Hydroxy-4-phenylbutan-2-yl)but-2-ynamide could be investigated to improve its potency and selectivity.
Métodos De Síntesis
The synthesis of N-(3-Hydroxy-4-phenylbutan-2-yl)but-2-ynamide involves the reaction of 3-hydroxy-4-phenylbut-2-enoic acid with propargylamine in the presence of a coupling agent. The reaction produces the desired compound with a yield of around 80%. The compound's purity can be improved by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
N-(3-Hydroxy-4-phenylbutan-2-yl)but-2-ynamide has shown potential applications in various scientific fields. The compound has been studied for its anti-inflammatory, anti-cancer, and neuroprotective effects.
Propiedades
IUPAC Name |
N-(3-hydroxy-4-phenylbutan-2-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-3-7-14(17)15-11(2)13(16)10-12-8-5-4-6-9-12/h4-6,8-9,11,13,16H,10H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAMATLFDIQTIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)C(CC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate](/img/structure/B2483680.png)
![1-(Chloromethyl)-3-ethylbicyclo[1.1.1]pentane](/img/structure/B2483681.png)
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2483682.png)

![N-(4-ethoxyphenyl)-2-{[5-(2-methoxyethyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2483687.png)
![2-Amino-2-[3-(3,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2483689.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2483691.png)

![N-ethyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2483696.png)


![[2-(Aminomethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-5-yl]-(5,6-dimethyl-1-benzofuran-3-yl)methanone;hydrochloride](/img/structure/B2483700.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
